N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
CAS No.: 149703-60-6
Cat. No.: VC20826883
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149703-60-6 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine |
| Standard InChI | InChI=1S/C12H14N4O2/c1-6-5-9-11(15-8(3)7(2)14-9)12(16(17)18)10(6)13-4/h5,13H,1-4H3 |
| Standard InChI Key | BEBDSPSEGFJNNE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(N=C2C(=C1NC)[N+](=O)[O-])C)C |
| Canonical SMILES | CC1=CC2=NC(=C(N=C2C(=C1NC)[N+](=O)[O-])C)C |
Introduction
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine is a complex organic compound with a molecular formula of C12H14N4O2. It is also known by its CAS number, 149703-60-6, and has several synonyms, including 2,3-dimethyl-5-nitro-6-methylamino-7-methylquinoxaline . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in pharmaceuticals.
Synthesis and Preparation
While specific synthesis details for N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine are not readily available in the reviewed literature, quinoxaline derivatives are generally synthesized through condensation reactions involving o-phenylenediamines and carbonyl compounds . The introduction of nitro and methylamino groups typically involves further functionalization steps, such as nitration and amination reactions.
Biological and Pharmaceutical Applications
Quinoxaline derivatives have been explored for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Although specific studies on N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine are not detailed in the available literature, its structural features suggest it could exhibit similar properties. The nitro group, for instance, is known to enhance the biological activity of many compounds by increasing their reactivity and ability to interact with biological targets.
Research Findings and Future Directions
Given the limited specific research on N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug development. The compound's structural characteristics, such as the presence of a nitro group and multiple methyl substitutions, make it an interesting candidate for further investigation.
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